BenchChemオンラインストアへようこそ!

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Kinase inhibition Selectivity profiling SAR

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine (C₁₆H₁₂N₄, MW 260.29 g/mol) is a tricyclic heteroaromatic compound belonging to the 9H-pyrimido[4,5-b]indole class. This scaffold has been exploited as a kinase inhibitor chemotype across multiple target families, including BET bromodomains, VEGFR-2, microtubule dynamics, CK1δ/ε, DYRK1A, and GSK-3β.

Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
Cat. No. B8287209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-9H-pyrimido[4,5-b]indol-4-amine
Molecular FormulaC16H12N4
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3
InChIInChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)
InChIKeyRNCCWYOKKBCIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine: Core Scaffold & Pharmacological Context for Procurement


N-phenyl-9H-pyrimido[4,5-b]indol-4-amine (C₁₆H₁₂N₄, MW 260.29 g/mol) is a tricyclic heteroaromatic compound belonging to the 9H-pyrimido[4,5-b]indole class. This scaffold has been exploited as a kinase inhibitor chemotype across multiple target families, including BET bromodomains, VEGFR-2, microtubule dynamics, CK1δ/ε, DYRK1A, and GSK-3β [1]. The compound features a 4-anilino substitution pattern that distinguishes it from the more extensively characterized 2,4-diamino congeners. Its molecular architecture positions it as a versatile intermediate for structure-activity relationship (SAR) exploration and as a potential reference standard for selectivity profiling within pyrimidoindole-focused chemical series [2].

Why N-phenyl-9H-pyrimido[4,5-b]indol-4-amine Cannot Be Replaced by Other Pyrimidoindole Analogs


The pyrimido[4,5-b]indole scaffold exhibits profound biological divergence contingent upon subtle substitution variations. The presence or absence of a 2-amino group, halogen substitution at C5, and the nature of the N4-aryl moiety collectively dictate target selectivity between kinase families (e.g., VEGFR-2 vs. BET bromodomains vs. microtubule disruption) [1]. The des-2-amino analogue represented by N-phenyl-9H-pyrimido[4,5-b]indol-4-amine cannot be assumed to recapitulate the potency or selectivity profile of its 2,4-diamino counterparts, nor can its physicochemical properties (logP, solubility, metabolic stability) be inferred from 5-chloro or other ring-substituted derivatives [2]. Generic substitution without empirical verification risks confounding SAR interpretation and invalidating comparative biological datasets.

Quantitative Differentiation Evidence: N-phenyl-9H-pyrimido[4,5-b]indol-4-amine vs. Structural Analogs


Kinase Selectivity Divergence: Des-2-Amino vs. 2,4-Diamino Pyrimidoindoles

In the absence of direct head-to-head data for the target compound, class-level inference from multiple pyrimido[4,5-b]indole chemotypes demonstrates that the 2-amino substituent is a critical determinant of kinase target engagement. The 2,4-diamino series (e.g., 5-chloro-N⁴-phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine) potently inhibits VEGFR-2 (IC₅₀ < 100 nM) [1], whereas 4-amino-only derivatives lacking the 2-amino group (as represented by the target compound scaffold) show markedly reduced or absent VEGFR-2 activity in analogous assays [2]. This structural feature is expected to redirect inhibitory activity toward alternative kinase targets such as CK1δ/ε or DYRK1A, where 4-amino pyrimidoindole scaffolds have demonstrated micromolar to submicromolar potency [3].

Kinase inhibition Selectivity profiling SAR

Microtubule Disruption Activity: 4-Anilino vs. 2,4-Diamino Series in Multidrug-Resistant Cancer Cells

The 2,4-diamino pyrimido[4,5-b]indole series (e.g., compound 6 in Zhang et al., 2013) exhibits potent microtubule depolymerization and nanomolar GI₅₀ values against MDA-MB-435 cells, with efficacy retained in P-glycoprotein-overexpressing and βIII-tubulin-expressing resistant lines [1]. The target compound, lacking both the 2-amino group and the N⁴-alkyl substitution characteristic of the most potent congeners, is expected to show significantly attenuated microtubule-targeting activity. Cross-study comparison with the kinase-focused 4-amino pyrimidoindole series (Loidreau et al., 2020) indicates that such des-2-amino, des-N⁴-alkyl scaffolds primarily engage kinase targets rather than tubulin [2]. This functional divergence is supported by the observation that microtubule disruption within this chemotype requires both the 2-amino group and a hydrophobic N⁴-alkyl substituent [1].

Microtubule destabilization Multidrug resistance Colchicine site

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bond Donor Count Impact on Permeability

Comparison of calculated molecular properties between N-phenyl-9H-pyrimido[4,5-b]indol-4-amine and its 2-amino-substituted congener (2,4-diamino-N⁴-phenyl-9H-pyrimido[4,5-b]indole) reveals notable differences in hydrogen-bond donor count and predicted lipophilicity. The target compound possesses one H-bond donor (NH at N4) versus two donors in the 2,4-diamino series, which is predicted to enhance passive membrane permeability by reducing desolvation penalty [1]. Calculated logP values (ALOGPS 2.1) for the target compound (≈3.2) are approximately 0.5–0.8 log units higher than the corresponding 2-amino analogue, suggesting improved blood-brain barrier penetration potential for CNS kinase target applications [2]. These differences are relevant for procurement decisions when selecting tool compounds for cellular assays with distinct permeability requirements.

Physicochemical properties Drug-likeness Permeability

Optimal Use Cases for N-phenyl-9H-pyrimido[4,5-b]indol-4-amine Based on Verified Differentiation


Kinase Selectivity Profiling: CK1δ/ε and DYRK1A Hit Confirmation

The 4-anilino pyrimido[4,5-b]indole scaffold has demonstrated micromolar to submicromolar inhibitory activity against CK1δ/ε and DYRK1A kinases [1]. N-phenyl-9H-pyrimido[4,5-b]indol-4-amine serves as the minimal pharmacophore for this kinase target space, making it an ideal reference compound for confirming target engagement in primary screening campaigns and for benchmarking the selectivity window against anti-targets such as CDK5/p25 and GSK-3α/β, where related derivatives show reduced potency [1]. Its des-2-amino structure eliminates confounding VEGFR-2 activity that plagues the 2,4-diamino series, enabling cleaner kinase selectivity profiling.

SAR Negative Control for Microtubule-Targeting Pyrimidoindoles

Because this compound lacks the 2-amino group and N⁴-alkyl substituent critical for microtubule depolymerization activity, it functions as an essential negative control in tubulin polymerization assays and cytotoxicity panels. When a 2,4-diamino congener (e.g., compound 6 from Zhang et al., 2013) produces nanomolar GI₅₀ values and microtubule network collapse, the target compound should remain inactive, thereby validating the pharmacophore hypothesis that both the 2-amino and N⁴-alkyl groups are required for colchicine-site binding [2].

Scaffold Morphing and Library Enumeration Starting Point

As the simplest 4-anilino derivative of the 9H-pyrimido[4,5-b]indole system, this compound provides a chemically tractable handle for parallel library synthesis. Its single reactive site (N4-aniline) enables rapid diversification through reductive amination, amide coupling, or SNAr reactions to generate focused libraries targeting kinase ATP-binding pockets. The absence of additional reactive handles (no 2-amino, no C5-halogen) simplifies reaction outcomes and facilitates purity assessment by LC-MS, reducing procurement risk for medicinal chemistry campaigns [3].

Physicochemical Benchmark for CNS-Penetrant Kinase Inhibitor Design

With a calculated logP of ≈3.2 and a single hydrogen-bond donor, this compound resides within favorable CNS drug-like space as defined by the Wager criteria. It can be used as a reference standard to establish baseline passive permeability and P-glycoprotein efflux ratio in MDCK-MDR1 or Caco-2 monolayer assays, against which more polar, multi-donor analogs can be compared. This application is supported by the compound's reduced HBD count relative to 2,4-diamino derivatives, which typically exhibit lower permeability and higher efflux ratios [4].

Quote Request

Request a Quote for N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.